4,4,5,5-Tetramethyl-2-(2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-yl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-yl)-1,3,2-dioxaborolane is a complex organic compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable precursor with boronic acid or boronate esters under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of boronic acids or other oxidized derivatives.
Reduction: Reduction reactions could convert the compound into different boron-containing species.
Substitution: The compound may participate in substitution reactions, where functional groups on the benzofuran ring or the dioxaborolane ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield boronic acids, while substitution reactions could produce various functionalized derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can be used as a building block for the construction of more complex molecules. Its boron-containing structure makes it useful in Suzuki-Miyaura cross-coupling reactions.
Biology and Medicine
Industry
In materials science, the compound could be used in the development of new materials with unique properties, such as polymers or advanced composites.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-yl)-1,3,2-dioxaborolane exerts its effects would depend on its specific application. In chemical reactions, the boron atom can act as a Lewis acid, facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2,2,3,3-tetrafluoro-1-propyl)-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 4,4,5,5-Tetramethyl-2-(2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-yl)-1,3,2-dioxaborolane features a unique combination of a tetrafluorobenzofuran moiety and a dioxaborolane ring
Properties
Molecular Formula |
C14H15BF4O3 |
---|---|
Molecular Weight |
318.07 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(2,2,3,3-tetrafluoro-1-benzofuran-6-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H15BF4O3/c1-11(2)12(3,4)22-15(21-11)8-5-6-9-10(7-8)20-14(18,19)13(9,16)17/h5-7H,1-4H3 |
InChI Key |
XOXBKNDIQYNIKH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(C(O3)(F)F)(F)F |
Origin of Product |
United States |
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